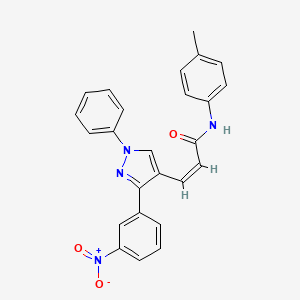

(Z)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)-N-(p-tolyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)-N-(p-tolyl)acrylamide, also known as NPA, is a chemical compound that has gained significant attention in scientific research due to its potential use in various biomedical applications. NPA is a small molecule that can easily penetrate cell membranes, making it a promising candidate for drug development.

Scientific Research Applications

Photonic Applications

Pyrazoline derivatives, similar in structure to the compound , have been studied for their photoinduced birefringence properties. These compounds can switch between trans (E) and cis (Z) forms upon S0–S1 excitation, making them useful for the fabrication of photochromic polymers. For instance, pyrazoline derivative-doped poly(methyl methacrylate) (PMMA) films exhibit dynamic and static photoinduced birefringence, suggesting potential applications in optical switchers and photonics (Szukalski et al., 2015).

Material Synthesis and Structure

Research into pyrazoline derivatives also extends to their synthesis and structural analysis. For example, the synthesis of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide demonstrates the versatility of these compounds in organic synthesis, providing insights into their molecular structure via NMR spectroscopy and X-ray diffraction (Kariuki et al., 2022).

Liquid Crystalline Properties

Pyrazolone derivatives have been synthesized to study their liquid crystalline properties. These studies reveal that such compounds can exhibit enantiotropic nematic and smectic A mesophases, indicating their potential for use in liquid crystal displays and other electro-optical devices (Thaker et al., 2013).

Corrosion Inhibition

Pyrazoline derivatives are also explored as corrosion inhibitors for mild steel in acidic media. Their adsorption behavior and inhibition efficiency suggest their utility in protecting metals from corrosion, which is crucial in industrial applications (Lgaz et al., 2018).

Enhanced Oil Recovery

The modification of acrylamide-based copolymers with pyrazoline derivatives has been investigated for enhanced oil recovery. These studies focus on the polymers' thickening properties, shear stability, and salt-tolerance, demonstrating their potential in improving oil recovery processes (Gou et al., 2015).

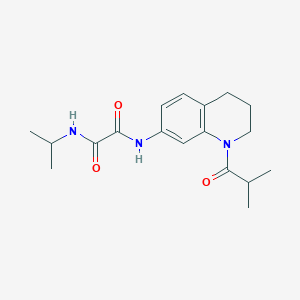

properties

IUPAC Name |

(Z)-N-(4-methylphenyl)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O3/c1-18-10-13-21(14-11-18)26-24(30)15-12-20-17-28(22-7-3-2-4-8-22)27-25(20)19-6-5-9-23(16-19)29(31)32/h2-17H,1H3,(H,26,30)/b15-12- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXUPXFFCDIXKE-QINSGFPZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C=CC2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)/C=C\C2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)-N-(p-tolyl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Lithium 1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2397855.png)

![ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2397857.png)

![1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one](/img/structure/B2397861.png)

![3-ethyl-6-({4-[(2-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one](/img/structure/B2397862.png)